molecular formula C21H18N4O2 B2974604 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(piperidin-1-yl)naphthalene-1,4-dione CAS No. 370573-52-7

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(piperidin-1-yl)naphthalene-1,4-dione

Cat. No. B2974604
CAS RN: 370573-52-7
M. Wt: 358.401
InChI Key: OCJDGNHRDKLJRX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely characterized by various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD . The presence of a benzotriazole moiety, a piperidine ring, and a naphthoquinone structure would contribute to its unique spectral characteristics.

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis and characterization of compounds similar to 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(piperidin-1-yl)naphthalene-1,4-dione, emphasizing the development of novel compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of quinone-based heterocycles showcasing broad-spectrum anticancer activity illustrates the utility of these compounds in designing new anticancer agents. These compounds have shown efficacy against various cancer cell lines, indicating their potential as therapeutic agents (Aly et al., 2020). Additionally, naphthoquinone-based chemosensors for transition metal ions have been developed, demonstrating the compound's versatility in chemical sensing applications, with remarkable selectivity towards Cu2+ ions (Gosavi-Mirkute et al., 2017).

Anticancer Activity

The anticancer screening of specific derivatives has shown broad-spectrum activity against most melanoma cancer cell lines, ovarian cancer OVCAR-3, central nervous system cancer SF-295 and U251, non-small cell lung cancer NCI-H23, renal cancer SN12C, and colon cancer HCT-15 and HCT-116. This indicates the potential of these compounds in the development of new anticancer therapies (Aly et al., 2020).

Photophysical Properties

Studies on luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent reveal the potential of these compounds in photophysical applications. These properties make them suitable for use in fluorescent probes and other optical materials (Gan et al., 2003).

Antimicrobial and Enzyme Inhibition Activities

Novel naphthoquinone derivatives have been synthesized and evaluated for their antimicrobial properties and inhibition of catalase activity. This research underscores the potential use of these compounds in combating microbial infections and understanding enzyme inhibition mechanisms for therapeutic applications (Kurban et al., 2019).

Future Directions

The future directions for research on this compound could involve further exploration of its potential applications, such as its potential as a potent anticancer drug . More research is needed to fully understand its synthesis, properties, and mechanism of action.

properties

IUPAC Name

2-(benzotriazol-1-yl)-3-piperidin-1-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-20-14-8-2-3-9-15(14)21(27)19(18(20)24-12-6-1-7-13-24)25-17-11-5-4-10-16(17)22-23-25/h2-5,8-11H,1,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJDGNHRDKLJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(piperidin-1-yl)naphthalene-1,4-dione

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